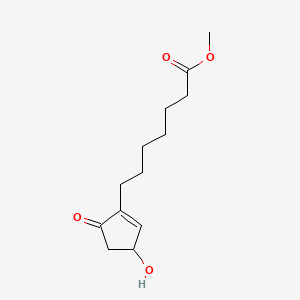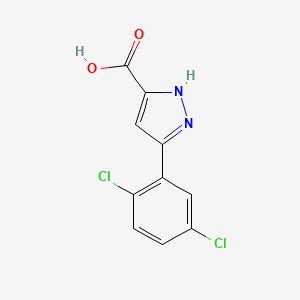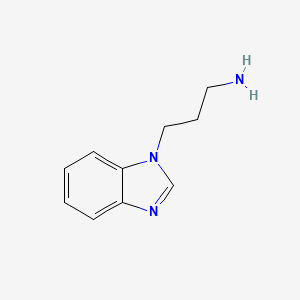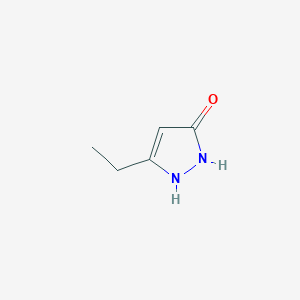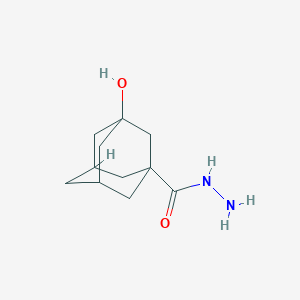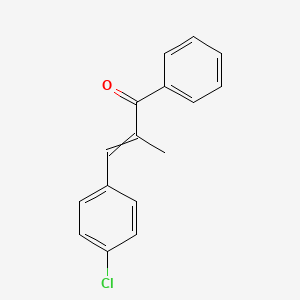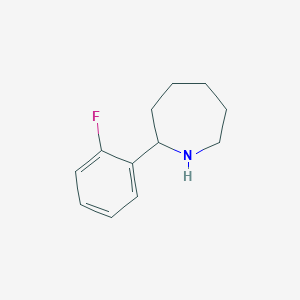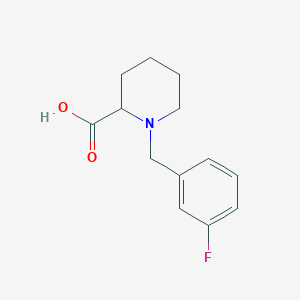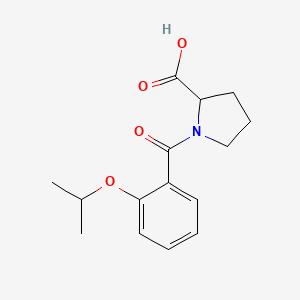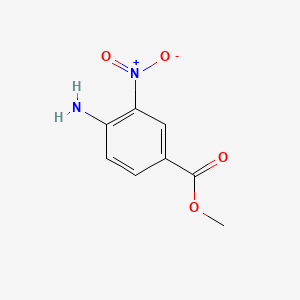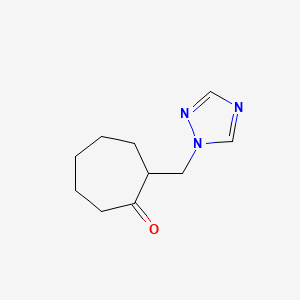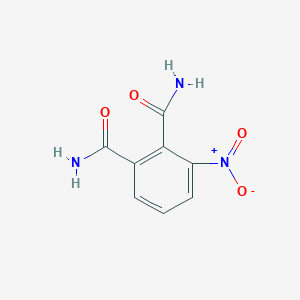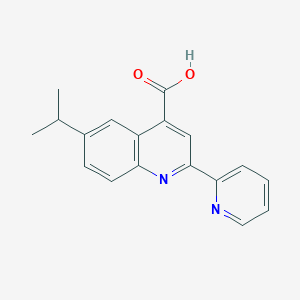
6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds like isoquinolines is addressed in the second paper, where a one-pot synthesis involving aryl ketones, hydroxylamine, and alkynes is described. This process includes condensation, rhodium(III)-catalyzed C-H bond activation, and cyclization, which could be relevant to the synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid .
Molecular Structure Analysis
While the exact molecular structure of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is not analyzed in the provided papers, the structure of related compounds, such as those formed from 5-(6-Carboxypyridin-3-yl)isophthalic acid, is discussed. These compounds exhibit a range of dimensionalities from 0D to 3D, which suggests that the target compound may also exhibit complex structural characteristics .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. However, the synthesis paper indicates that the related heterocyclic compounds can be formed through reactions involving C-H bond activation and cyclization, which may also apply to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid are not directly discussed in the provided papers. Nonetheless, the first paper mentions the use of IR spectroscopy, thermogravimetric, and elemental analysis for characterizing the synthesized compounds, which implies that similar methods could be used to determine the properties of the compound of interest .
Scientific Research Applications
Synthesis of New Compounds
Synthesis and Chemical Reactions
Quinoline derivatives have been extensively studied for their synthetic applications. For example, the synthesis of new trans-tetrahydroisoquinolinones involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, demonstrating the importance of quinoline and its derivatives in the development of pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the catalytic C-H functionalization of cyclic amines showcases the utility of pyridine and related structures in organic synthesis, highlighting the significance of quinoline derivatives in facilitating complex chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).
Supramolecular Chemistry
Supramolecular Synthons and Crystal Engineering
Quinoline derivatives participate in the formation of supramolecular synthons, exemplified by the study of carboxylic acid-pyridine interactions in crystal structures. These interactions are crucial for designing new materials and understanding molecular assembly processes (Vishweshwar, Nangia, & Lynch, 2002).
Photocatalysis and Solar Cells
Photocatalytic Applications and Solar Energy
The development of dye-sensitized solar cells (DSCs) benefits from the study of quinoline derivatives, such as the synthesis of Ru(II) sensitizers. These compounds, with their carboxylic acid anchoring groups, demonstrate the potential of quinoline derivatives in converting solar energy into electricity, highlighting their importance in renewable energy research (Chou et al., 2014).
Coordination Chemistry
Metal-Organic Frameworks (MOFs)
The use of aromatic tricarboxylic acids derived from pyridine in the synthesis of metal(II) coordination compounds showcases the versatility of quinoline derivatives in forming various dimensional structures. These structures have applications in catalysis, magnetic, luminescent properties, and photocatalysis, demonstrating the compound's potential in creating multifunctional materials (Zhao et al., 2019).
properties
IUPAC Name |
6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCDCVAOWLHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

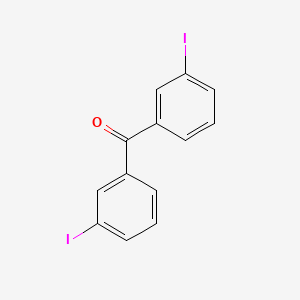
![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
